molecular formula C12H18BrNO B7936276 {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine

{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine

Cat. No.: B7936276
M. Wt: 272.18 g/mol
InChI Key: SHYNAPHGVCVBJK-UHFFFAOYSA-N
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Description

{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine is a brominated aromatic amine derivative with the molecular formula C₁₂H₁₈BrNO and a molecular weight of 272.19 g/mol (CAS: 1524749-55-0) . Structurally, it features a 2-bromo-5-isopropoxybenzyl group linked to an ethylamine moiety. Its InChIKey (SHYNAPHGVCVBJK-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

The bromine atom at the 2-position of the phenyl ring enhances electrophilic reactivity, while the isopropoxy group at the 5-position contributes to lipophilicity, influencing solubility and membrane permeability .

Properties

IUPAC Name

N-[(2-bromo-5-propan-2-yloxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-4-14-8-10-7-11(15-9(2)3)5-6-12(10)13/h5-7,9,14H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYNAPHGVCVBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)OC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine typically involves multiple steps. One common method starts with the bromination of 2-hydroxy-5-methylbenzaldehyde to introduce the bromine atom. This is followed by the protection of the hydroxyl group with a propan-2-yloxy group. The final step involves the reductive amination of the aldehyde group with ethylamine under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The ethylamine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The aromatic ring can be hydrogenated under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Substitution: Formation of {[2-Hydroxy-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine.

    Oxidation: Formation of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)imine.

    Reduction: Formation of {[2-Bromo-5-(propan-2-yloxy)cyclohexyl]methyl}(ethyl)amine.

Scientific Research Applications

{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be incorporated into polymers to enhance their properties.

    Biological Studies: It serves as a probe to study enzyme interactions and receptor binding.

    Industrial Chemistry: It is used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine involves its interaction with specific molecular targets. The bromine atom and the ethylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions. The propan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Key Observations :

  • Alkoxy Substituents: The cyclohexyloxy group in [2-Bromo-5-(cyclohexyloxy)phenyl]methanamine increases molecular weight and lipophilicity compared to isopropoxy, which may enhance blood-brain barrier penetration but reduce aqueous solubility . The ethoxyethoxy chain in [2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine introduces polarity, improving solubility in polar solvents like ethanol or water .
  • Bromine Position : All listed compounds retain bromine at the 2-position, which is critical for electrophilic aromatic substitution reactions. Substitution patterns at the 5-position (e.g., isopropoxy vs. ethoxyethoxy) modulate electronic effects on the aromatic ring .

Pharmacological and Functional Comparisons

While direct pharmacological data for the target compound are absent in the evidence, insights can be inferred from structurally related molecules:

  • Receptor Affinity : highlights that substituents on the amine group (e.g., ethyl vs. methyl) and alkoxy chains significantly influence receptor binding. For example, clozapine analogs with ethylamine groups exhibit higher 5-HT₂A receptor affinity than methylamine derivatives .
  • Metabolic Stability : Bulkier substituents (e.g., cyclohexyloxy) may reduce metabolic degradation by cytochrome P450 enzymes, enhancing plasma half-life .

Stability and Reactivity

  • Bromine Reactivity : The 2-bromo substituent renders these compounds susceptible to nucleophilic aromatic substitution, enabling further functionalization (e.g., Suzuki coupling) .
  • Alkoxy Groups : Isopropoxy and ethoxyethoxy groups stabilize the aromatic ring via electron-donating effects, directing electrophilic attacks to the para position relative to the alkoxy group .

Biological Activity

The compound {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a bromo substituent at the 2-position of a phenyl ring, an ether linkage, and an ethyl amine moiety. These structural characteristics are crucial for its reactivity and biological interactions.

The mechanism of action for this compound is primarily associated with its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity through halogen bonding, which can influence its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The bromine atom may enhance these effects by facilitating interactions with bacterial cell membranes.
  • Neuroprotective Effects : Investigations into neuroprotective properties have shown that derivatives of this compound may act as inhibitors or modulators of neurotransmitter receptors, potentially aiding in the treatment of neurological disorders.
  • Anticancer Potential : Some studies have indicated that related compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several brominated compounds, including this compound), against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 μg/mL, suggesting a potential role in developing new antibiotics.
  • Neuroprotective Studies : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress induced by hydrogen peroxide. The IC50 value was determined to be around 30 μM, indicating moderate efficacy compared to established neuroprotective agents.
  • Cancer Cell Line Testing : The compound was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells). It exhibited an IC50 value of 25 μM, indicating significant anticancer activity through mechanisms such as apoptosis and inhibition of cell migration.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial Activity (IC50 μg/mL)Neuroprotective Activity (IC50 μM)Anticancer Activity (IC50 μM)
This compound503025
N-{[2-chloro-5-(propan-2-yloxy)phenyl]methyl}amine704035
N-{[2-fluoro-5-(propan-2-yloxy)phenyl]methyl}amine604530

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